4-fluorophenyl 3-methyl-4-nitrobenzoate chemical properties
4-fluorophenyl 3-methyl-4-nitrobenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-Fluorophenyl 3-Methyl-4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Designed Potential
In the landscape of modern chemical research, the strategic design of novel molecular entities is paramount for advancing fields from medicinal chemistry to materials science. 4-Fluorophenyl 3-methyl-4-nitrobenzoate emerges as a compound of significant interest, not from a history of extensive study, but from the deliberate combination of three key structural motifs: a nitro-substituted benzoic acid, a fluorinated phenol, and an ester linkage. This guide provides a comprehensive, predictive analysis of its chemical properties, a robust protocol for its synthesis and characterization, and insights into its potential applications. The presence of the 4-fluorophenyl group is known to enhance lipophilicity and metabolic stability in drug candidates[1], while nitroaromatic compounds are valuable precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals[2]. The ester linkage provides a site for potential hydrolytic activity, making it an interesting scaffold for prodrug design or as a reactive intermediate.
This document is structured to provide not just data, but a logical framework for understanding this molecule, grounded in established chemical principles and supported by data from analogous structures.
Predicted Physicochemical and Spectroscopic Data
Core Molecular Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₁₀FNO₄ | Sum of atoms from 3-methyl-4-nitrobenzoic acid (C₈H₇NO₄) and 4-fluorophenol (C₆H₅FO) minus H₂O. |
| Molecular Weight | 275.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow crystalline solid | Based on the appearance of its precursors, 3-methyl-4-nitrobenzoic acid (white to yellowish powder)[2] and 4-fluorophenol (white crystalline solid)[3]. |
| Melting Point | > 100 °C | Expected to be a solid at room temperature. The melting point will be higher than 4-fluorophenol (43-46 °C)[4][5] and likely lower than 3-methyl-4-nitrobenzoic acid (216-218 °C)[6]. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | Ester formation will reduce the polarity compared to the carboxylic acid precursor, decreasing water solubility[6][7]. Similar esters are soluble in organic solvents[8][9]. |
Predicted Spectroscopic Data for Structural Elucidation
| Technique | Predicted Key Signals and Features |
| ¹H NMR | Aromatic protons from the nitrobenzoate ring (approx. 7.5-8.5 ppm), aromatic protons from the fluorophenyl ring (approx. 7.1-7.3 ppm), and a singlet for the methyl group (approx. 2.6 ppm). |
| ¹³C NMR | Carbonyl carbon of the ester (approx. 164-166 ppm), aromatic carbons, and the methyl carbon (approx. 20-22 ppm). The carbon attached to the fluorine will show a large C-F coupling constant. |
| IR Spectroscopy | Strong C=O stretch for the ester (approx. 1730-1750 cm⁻¹), characteristic N-O stretches for the nitro group (approx. 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹), and C-F stretch (approx. 1200-1250 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 275.23. |
Synthesis and Mechanistic Considerations
The most direct and logical approach to synthesizing 4-fluorophenyl 3-methyl-4-nitrobenzoate is through the esterification of 3-methyl-4-nitrobenzoic acid with 4-fluorophenol. A common and effective method for this transformation is Steglich esterification, which utilizes a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Visualizing the Synthesis Workflow
Caption: Steglich esterification workflow for the synthesis of 4-fluorophenyl 3-methyl-4-nitrobenzoate.
Detailed Experimental Protocol: Steglich Esterification
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.
Materials:
-
3-Methyl-4-nitrobenzoic acid (1.0 eq)
-
4-Fluorophenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Hexanes:Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-4-nitrobenzoic acid (1.0 eq), 4-fluorophenol (1.1 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous DCM.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluorophenyl 3-methyl-4-nitrobenzoate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Causality in Experimental Design
-
Why DCC and DMAP? DCC is a widely used coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is then readily attacked by the weakly nucleophilic 4-fluorophenol. This combination allows the reaction to proceed under mild conditions.
-
Why anhydrous conditions? Water can compete with 4-fluorophenol as a nucleophile, leading to the hydrolysis of the activated intermediate back to the starting carboxylic acid, thus reducing the yield of the desired ester.
-
Why a basic wash? The wash with sodium bicarbonate is crucial to remove any unreacted 3-methyl-4-nitrobenzoic acid and acidic impurities.
Reactivity and Potential Applications
The chemical reactivity of 4-fluorophenyl 3-methyl-4-nitrobenzoate is dictated by the interplay of its functional groups.
Diagram of Key Structural Features
Caption: Chemical structure of 4-fluorophenyl 3-methyl-4-nitrobenzoate highlighting its functional groups.
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Ester Moiety: The ester linkage is susceptible to nucleophilic attack, particularly under basic or acidic conditions, leading to hydrolysis. This property is fundamental for its potential use as a prodrug, where enzymatic cleavage in vivo could release an active carboxylic acid or phenol.
-
Nitro Group: The strongly electron-withdrawing nitro group makes the benzoate ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, although conditions would need to be forcing. The nitro group can also be readily reduced to an amine, providing a synthetic handle to introduce a wide range of functionalities. This transformation is a cornerstone in the synthesis of many pharmaceuticals.
-
Fluorophenyl Group: The 4-fluorophenyl group acts as a good leaving group, a principle exploited in the high reactivity of polyfluorophenyl esters in bioconjugation[10][11]. While not as activated as a pentafluorophenyl ester, the single fluorine atom still enhances the electrophilicity of the carbonyl carbon, making the ester more reactive towards nucleophiles than its non-fluorinated counterpart. This feature could be valuable in designing covalent inhibitors or bioconjugation reagents.
Potential Applications in Drug Development and Beyond
-
Medicinal Chemistry Scaffold: This molecule serves as a versatile starting point. The nitro group can be reduced to an amine, which can then be further functionalized to build libraries of compounds for screening. The fluorophenyl ester itself could be tested for biological activity, as nitrobenzoate esters have shown antimycobacterial properties[12].
-
Prodrug Design: The ester could be designed to be stable under physiological pH but susceptible to cleavage by specific enzymes (esterases) to release a therapeutic agent.
-
Intermediate for Agrochemicals and Dyes: Following the utility of its precursor, 3-methyl-4-nitrobenzoic acid[2], this ester could be a key intermediate in the synthesis of novel pesticides or dye molecules.
Conclusion
4-Fluorophenyl 3-methyl-4-nitrobenzoate represents a molecule with significant untapped potential. While this guide is predictive in nature, it is built upon a solid foundation of established chemical principles and data from closely related compounds. The proposed synthetic route is robust and high-yielding, and the characterization methods are standard and reliable. The unique combination of a reducible nitro group, a hydrolyzable ester, and an activating fluorophenyl moiety makes this compound a promising scaffold for future research in drug discovery, agrochemicals, and materials science. This technical guide provides the necessary framework for any researcher looking to synthesize, characterize, and explore the applications of this intriguing molecule.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid. [Link]
-
Al-Zoubi, M., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. [Link]
-
Cheméo. Chemical Properties of 3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1). [Link]
-
Cheméo. Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9732, 4-Fluorophenol. [Link]
-
Ottokemi. 4-Fluorophenol, GR 99% - 371-41-5. [Link]
-
National Center for Biotechnology Information. Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles. [Link]
-
ResearchGate. Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles | Request PDF. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 592761, Methyl 3-fluoro-4-nitrobenzoate. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
-
Journal of Medicinal Chemistry. Fluorine in drug discovery: Role, design and case studies. [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
National Center for Biotechnology Information. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]
-
Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
-
Web Pages. 7. Nitration of Methyl Benzoate. [Link]
-
PubChemLite. 4-fluorophenyl 3-nitrobenzoate (C13H8FNO4). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5219721, Methyl 4-fluoro-3-nitrobenzoate. [Link]
-
Oakwood Chemical. Methyl 4-Fluoro-3-nitrobenzoate. [Link]
-
SpectraBase. 4-Fluoro-3-nitrobenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
ChemBK. Methyl 3-nitrobenzoate. [Link]
-
Chegg.com. Solved 4. Interpret the IR spectrum of methyl | Chegg.com. [Link]
-
ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorophenol | 371-41-5 [chemicalbook.com]
- 5. 4-Fluorophenol, GR 99% - 371-41-5 - Manufacturers & Suppliers in India [ottokemi.com]
- 6. 3-Methyl-4-nitrobenzoic acid | 3113-71-1 [chemicalbook.com]
- 7. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Methyl 4-fluoro-3-nitrobenzoate CAS#: 329-59-9 [m.chemicalbook.com]
- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
